Schweinfurthin B

描述

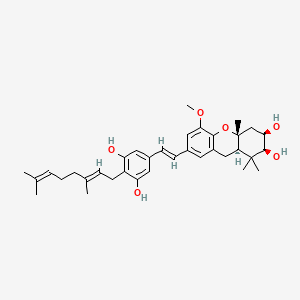

Structure

2D Structure

3D Structure

属性

CAS 编号 |

217476-93-2 |

|---|---|

分子式 |

C35H46O6 |

分子量 |

562.7 g/mol |

IUPAC 名称 |

(2S,3R,4aR,9aR)-7-[(E)-2-[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-5-methoxy-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3-diol |

InChI |

InChI=1S/C35H46O6/c1-21(2)9-8-10-22(3)11-14-26-27(36)16-24(17-28(26)37)13-12-23-15-25-19-31-34(4,5)33(39)29(38)20-35(31,6)41-32(25)30(18-23)40-7/h9,11-13,15-18,29,31,33,36-39H,8,10,14,19-20H2,1-7H3/b13-12+,22-11+/t29-,31-,33-,35-/m1/s1 |

InChI 键 |

UPTXDGJFJGCFDE-NASSATPLSA-N |

SMILES |

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C |

手性 SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(C[C@H]([C@H](C([C@H]4C3)(C)C)O)O)C)O)/C)C |

规范 SMILES |

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C |

同义词 |

schweinfurthin B |

产品来源 |

United States |

Advanced Synthetic Methodologies for Schweinfurthin B and Its Analogues

Total Synthesis of Schweinfurthin B

The total synthesis of this compound is a complex endeavor due to its intricate polycyclic structure and multiple stereogenic centers. Early synthetic efforts focused on constructing the hexahydroxanthene core and the stilbene (B7821643) backbone. nih.govdtic.milresearchgate.net

Retrosynthetic Strategies and Key Disconnections

Retrosynthetic analysis of this compound typically involves disconnecting the molecule into simpler, more readily accessible precursors. A common strategy employed in the synthesis of schweinfurthins is a convergent approach, where two major subunits—a tricyclic "left half" (the hexahydroxanthene moiety) and a resorcinol (B1680541) "right half" (the substituted aromatic ring)—are joined to form the central stilbene bond. dtic.milresearchgate.netacs.org

A key disconnection often involves the central stilbene olefin, which is typically formed via an olefination reaction. nih.govresearchgate.netresearchgate.netnih.gov This approach allows for a highly convergent synthesis, as the two complex halves can be synthesized independently and then coupled in a late stage. researchgate.netresearchgate.net For example, the coumarin-containing schweinfurthin F analogue could be envisioned as arising from a Horner-Wadsworth-Emmons (HWE) olefination between a phosphonate (B1237965) and an aldehyde. researchgate.netacs.orgresearchgate.net

Another critical disconnection involves the formation of the hexahydroxanthene core. This tricyclic system, present in many schweinfurthins, has been a significant synthetic challenge due to its stereochemical complexity. nih.gov Cascade cyclization reactions have been identified as a powerful strategy for constructing this moiety, often initiated by the ring-opening of an epoxide. orgsyn.orgcapes.gov.bracs.orgacs.orgnih.gov

Stereoselective Synthesis Approaches

Given the multiple chiral centers in this compound, stereoselective synthesis approaches are paramount to obtain the natural product in its correct absolute stereochemistry. researchgate.netorgsyn.orgnih.govacs.org

The Shi epoxidation, an asymmetric epoxidation method, has been a key transformation in the stereoselective synthesis of the hexahydroxanthene core of this compound and its analogues. researchgate.netorgsyn.orgacs.orgnih.govacs.orgrsc.orgresearchgate.netnih.govnrochemistry.comorganic-chemistry.org This reaction utilizes a fructose-derived organocatalyst with Oxone as the primary oxidant to generate optically active epoxides from unfunctionalized alkenes with high regio- and enantioselectivity. researchgate.netnrochemistry.comorganic-chemistry.org

Following the Shi epoxidation, an efficient cascade cyclization, often initiated by a Lewis acid such as BF₃·OEt₂, is employed. researchgate.netorgsyn.orgacs.orgacs.orgnih.govnih.govacs.orgrsc.org This cascade process allows for the rapid construction of the complex tricyclic core, with the stereochemistry of the epoxide controlling the formation of additional stereogenic centers. orgsyn.orgcapes.gov.br For instance, Topczewski et al. reported a synthesis of this compound that utilized a Shi epoxidation followed by a BF₃·OEt₂-mediated cascade cyclization to form the tricyclic compound. researchgate.netacs.orgnih.govacs.orgrsc.org

A notable example of this sequence is shown in the synthesis of this compound, where a benzyl (B1604629) alcohol was protected and then converted to a tricyclic compound via Shi epoxidation and subsequent BF₃·OEt₂-mediated cascade cyclization. acs.orgnih.govacs.orgrsc.orgresearchgate.net

The Horner-Wadsworth-Emmons (HWE) olefination is a widely utilized reaction for the selective construction of the trans-stilbene (B89595) skeleton present in schweinfurthins. nih.govresearchgate.netresearchgate.netacs.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.comscribd.comacs.org This reaction involves the condensation of a phosphonate ester with an aldehyde. nih.govacs.orgresearchgate.netrsc.orgnih.govacs.org

In the synthesis of this compound, the HWE olefination is typically a late-stage step, joining the pre-formed hexahydroxanthene aldehyde (left half) with a phosphonate ester derived from the aromatic D-ring (right half). nih.govacs.orgresearchgate.netnih.govrsc.orgnih.govacs.orgsemanticscholar.org This strategy is favored for its high convergence, allowing for the independent synthesis of the two complex fragments. researchgate.netacs.orgresearchgate.net

For example, in one synthesis, the HWE olefination of a phosphonate ester with an aldehyde (derived from the tricyclic core) yielded the (E)-stilbene, which upon deprotection, afforded this compound. nih.govrsc.orgresearchgate.netsemanticscholar.org

The enantioselective synthesis of this compound has been crucial for establishing its absolute stereochemistry. The first total synthesis of (+)-schweinfurthin B, reported by Topczewski et al., was instrumental in determining the natural product's absolute configuration. researchgate.netacs.orgnih.govacs.orgresearchgate.netresearchgate.netsigmaaldrich.com This synthesis provided access to the natural antipode and facilitated further biological studies. acs.orgnih.govacs.org

The stereochemistry of the hexahydroxanthene core, which contains multiple chiral centers, is controlled by key steps such as the Shi epoxidation and the subsequent cascade cyclization. orgsyn.orgcapes.gov.bracs.orgnih.govacs.org For instance, the intermediate epoxide can be prepared as a single enantiomer, and its stereochemistry dictates the formation of the two additional stereogenic centers during the cyclization. capes.gov.br

Research into 3-deoxythis compound, an analogue, also contributed to understanding the stereochemical requirements, with the R,R,R-stereoisomer showing higher potency and better correlation with the natural compounds' differential cytotoxicity. wur.nl

Protecting Group Strategies in Synthesis

Protecting group strategies are essential in the total synthesis of complex natural products like this compound to selectively manipulate functional groups and prevent undesired side reactions. nih.govresearchgate.netacs.orgacs.orgnih.govnih.govacs.orgrsc.orgresearchgate.netnih.govresearchgate.netacs.org

Common protecting groups employed in schweinfurthin synthesis include:

Methyl ether (MOM ether) : Used for the protection of hydroxyl groups, particularly benzylic alcohols, due to its stability. nih.govacs.orgnih.govnih.govacs.orgrsc.orgnih.govresearchgate.netacs.orgsemanticscholar.org The methyl ether can be selectively removed from electron-rich aromatic systems via oxidation with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), providing the desired aldehyde intermediate in high yield and shortening the synthetic sequence. nih.govacs.orgnih.govacs.orgrsc.orgnih.govresearchgate.net In some cascade cyclizations, the MOM group can also participate in tandem electrophilic aromatic substitution. nih.govrsc.org

TBS ether (tert-butyldimethylsilyl ether) : Used for the protection of alcohols, which can be selectively deprotected using reagents like TBAF (tetrabutylammonium fluoride). nih.govresearchgate.netacs.orgrsc.orgnih.govresearchgate.net

Table 1: Key Synthetic Transformations in this compound Synthesis

| Transformation | Purpose | Key Reagents/Conditions | References |

| Shi Epoxidation | Stereoselective formation of epoxide precursor for hexahydroxanthene | Chiral ketone catalyst (fructose-derived), Oxone (H₂O₂) | acs.orgresearchgate.netorgsyn.orgacs.orgnih.govacs.orgresearchgate.netnih.govnrochemistry.comorganic-chemistry.orgresearchgate.netacs.org |

| Cascade Cyclization | Formation of the tricyclic hexahydroxanthene core | BF₃·OEt₂ (Lewis Acid) | researchgate.netorgsyn.orgcapes.gov.bracs.orgacs.orgnih.govnih.govacs.orgrsc.orgresearchgate.netresearchgate.net |

| Horner-Wadsworth-Emmons (HWE) Olefination | Construction of the trans-stilbene backbone | Phosphonate ester, aldehyde, base | nih.govresearchgate.netresearchgate.netacs.orgresearchgate.netnih.govnih.govrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netsigmaaldrich.comscribd.comacs.orgsemanticscholar.org |

| Protecting Group (MOM ether) | Protection of benzylic alcohols | MOMCl (chloromethyl methyl ether) | nih.govacs.orgnih.govnih.govacs.orgrsc.orgnih.govresearchgate.netacs.orgsemanticscholar.org |

| Protecting Group Deprotection (MOM) | Regeneration of hydroxyl/aldehyde functionality | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or acid (p-TsOH) | nih.govacs.orgacs.orgnih.govacs.orgrsc.orgnih.govresearchgate.netsemanticscholar.org |

Structure Activity Relationship Sar Studies of Schweinfurthin B and Its Analogues

Elucidation of Essential Pharmacophores

SAR studies have successfully identified key structural motifs within the Schweinfurthin B molecule that are indispensable for its potent cytotoxic effects. These essential pharmacophores include the hexahydroxanthene core, the aromatic D-ring with its phenolic hydroxyl groups, and the specific stereochemical configuration of the molecule.

Role of the Hexahydroxanthene Core

The tricyclic hexahydroxanthene moiety, which forms the "left-half" of the this compound structure, is consistently identified as a critical component for its biological activity. paris-saclay.frvjs.ac.vnchemrxiv.orgrsc.org This rigid ring system is believed to properly orient the other functional groups for optimal interaction with its cellular target(s). rsc.org Research has shown that the integrity of this core is essential, and modifications to it often lead to a significant reduction or complete loss of cytotoxicity. nih.govnih.gov For instance, analogues lacking the A- and B-rings of the hexahydroxanthene core are devoid of the characteristic antiproliferative activity. nih.gov The presence of this specific moiety is a defining feature of the most potent schweinfurthins. paris-saclay.frvjs.ac.vn

Significance of the Aromatic D-Ring and Phenolic Hydroxyl Groups

The "right-half" of the this compound molecule, the aromatic D-ring, and its substituents, also play a pivotal role in its bioactivity. SAR studies have demonstrated that at least one free phenolic hydroxyl group on the D-ring is crucial for maintaining differential cytotoxicity. nih.gov The replacement of both phenolic hydroxyls with fluorine atoms resulted in a complete loss of activity. wur.nl

While the presence of at least one hydroxyl group is vital, modifications to the D-ring are generally better tolerated than changes to the hexahydroxanthene core. acs.orgacs.org For example, methylation of one of the two phenolic hydroxyl groups on the D-ring can enhance chemical stability without a significant decrease in biological activity. acs.orgnih.gov This suggests a degree of flexibility for substitution at a single phenolic position. acs.org Furthermore, the para-position of the D-ring has been identified as a site amenable to various substitutions without a major loss of potency. vjs.ac.vnnih.gov

Impact of Stereochemistry on Biological Potency

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological potency of this compound. The natural schweinfurthins possess a specific (R,R,R)-stereochemistry. wur.nl Synthetic studies comparing enantiomers have revealed that the natural (R,R,R)-enantiomer of 3-deoxythis compound is approximately three times more potent than its (S,S,S)-counterpart. wur.nl This enantiomer also exhibited a differential cytotoxicity profile that more closely mirrored that of the natural compounds. wur.nl Additionally, the trans orientation of the stilbene (B7821643) double bond connecting the hexahydroxanthene core and the D-ring is essential for activity. vjs.ac.vnacs.org Conversion to a cis-stilbene (B147466) or saturation of the double bond leads to a significant drop in potency. nih.gov

Correlative Analyses of Structural Modifications and Biological Responses

A substantial body of research has focused on synthesizing a diverse library of this compound analogs and correlating their structural modifications with their biological effects, primarily their cytotoxicity against the NCI-60 panel of human cancer cell lines. nih.gov These analyses have provided a detailed understanding of the SAR of this compound class.

For instance, the synthesis and evaluation of various analogs with different substituents on the aromatic D-ring have confirmed the importance of a hydrogen bond donor at this position. nih.gov Analogs where the D-ring was replaced with an indole (B1671886) system have also been prepared and evaluated. nih.gov While a range of activities was observed, some of these indole analogs displayed both the potency and the differential activity pattern characteristic of the natural schweinfurthins, demonstrating that the resorcinol (B1680541) substructure can be successfully replaced with other heterocyclic systems. nih.gov

Fluorescently tagged schweinfurthin analogs have also been developed to probe their mechanism of action and intracellular localization. nih.gov A fluorescent analog, 3-deoxythis compound-like p-nitro-bis-stilbene (3dSB-PNBS), was shown to retain the unique differential activity of the parent compound and induce apoptosis in sensitive cell lines. nih.gov This highlights the utility of such probes in further dissecting the biological responses to this class of molecules.

| Analog/Modification | Key Structural Change | Observed Biological Effect | Reference |

|---|---|---|---|

| 3-deoxythis compound | Removal of C-3 hydroxyl group | Potent differential activity maintained, slightly greater than natural products. | researchgate.net |

| 5'-methylschweinfurthins | Methylation of one D-ring phenol (B47542) | Comparable activity to parent compounds with improved chemical stability. | google.com |

| Indole Analogs | Replacement of D-ring resorcinol with an indole moiety | Some analogs maintained potency and differential activity comparable to natural schweinfurthins. | nih.gov |

| Coumarin-Based Analog | Annulation of a coumarin (B35378) ring to the D-ring | Displayed fluorescence and significant biological activity mirroring schweinfurthin F. | acs.orgacs.org |

| (S,S,S)-3-deoxythis compound | Unnatural enantiomer | Approximately threefold less potent than the natural (R,R,R)-enantiomer. | wur.nl |

Development of Predictive SAR Models

The wealth of SAR data generated for the schweinfurthin family has paved the way for the development of predictive computational models. While specific predictive SAR models for this compound are not extensively detailed in the provided search results, the principles of developing such models are well-established in medicinal chemistry. chemrxiv.orgmdpi.comnih.gov These models typically use machine learning algorithms to establish a quantitative relationship between the structural features (descriptors) of the molecules and their biological activity. chemrxiv.orgmdpi.comnih.gov

For the schweinfurthins, a predictive model would likely incorporate descriptors that quantify the key pharmacophoric features identified through experimental SAR studies. These would include parameters describing the geometry and electronic properties of the hexahydroxanthene core, the hydrogen bonding capacity of the D-ring phenols, and the stereochemical configuration. By training these models on the existing data of active and inactive analogs, it becomes possible to predict the biological activity of novel, untested schweinfurthin derivatives. mdpi.com Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active, thereby saving time and resources. chemrxiv.org The development of robust predictive models for the schweinfurthin class represents a logical and powerful next step in the journey to harness their therapeutic potential.

Cellular and Molecular Mechanisms of Action

Differential Anti-Proliferative Activity in Cellular Systems

Schweinfurthins demonstrate a selective anti-proliferative effect on human cancer cells, exhibiting a unique activity profile that distinguishes them from conventional chemotherapeutic agents nih.govnih.govnih.govnih.gov. Their efficacy is often linked to the genetic characteristics of the cancer cells, particularly their PTEN status.

Schweinfurthins preferentially inhibit the proliferation of cancer cells that are deficient in PTEN nih.govnih.govnih.gov. They exhibit high toxicity towards PTEN-deficient B cell lymphoma cells, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range. In contrast, their activity against normal human peripheral blood mononuclear cells and primary fibroblasts is two orders of magnitude lower, indicating a notable selectivity nih.govnih.govnih.gov.

Studies using the National Cancer Institute (NCI)-60 human cancer cell line panel have revealed strong cytotoxicity across several cell lines nih.gov. Glioblastoma, renal cancer, and melanoma cell lines have shown particular susceptibility to schweinfurthins nih.govbidd.groupuni-freiburg.de. For instance, the human glioblastoma cell line SF-295 is highly sensitive to schweinfurthin treatment, while the lung epithelial cell line A549 demonstrates relative resistance nih.govmetabolomicsworkbench.orgscience.gov. Schweinfurthin A (SA), a related compound, shows low nanomolar inhibition of sensitive lines like SF-295 and approximately 1000-fold selectivity compared to resistant lines such as A549 metabolomicsworkbench.orgscience.gov. Potent cell growth inhibition has also been observed in multiple myeloma (MM) cell lines, including RPMI-8226 nih.govresearchgate.net.

The differential activity of schweinfurthins is further highlighted by morphological changes induced in sensitive cell lines. For example, 3-deoxyschweinfurthin B (3dSB) and its fluorescent analog, 3-deoxythis compound-like p-nitro-bis-stilbene (3dSB-PNBS), induce spindle-like morphological alterations in SF-295 cells, whereas A549 cells remain unaffected farnell.com.

The following table summarizes the observed sensitivities of various cell lines to schweinfurthin compounds:

| Cell Line Type | Specific Cell Line (Example) | Compound (Example) | Observed Sensitivity/IC50/EC50 Range | Reference |

| B Cell Lymphoma | PTEN-deficient | Schweinfurthins | Low nM IC50 | nih.govnih.gov |

| Glioblastoma | SF-295 | Schweinfurthin A (SA) | Low nM inhibition | metabolomicsworkbench.orgscience.gov |

| Glioblastoma | U87MG | Schweinfurthin G (SG) | Sensitive (PTEN-deficient) | nih.govuni-freiburg.de |

| Melanoma | A2058 | Schweinfurthin G (SG) | Sensitive | nih.gov |

| Melanoma | UACC-62 | TTI-4242, TTI-3114 | EC50 = 10-100 nM | uni-freiburg.de |

| Melanoma | UACC-903 | TTI-4242, TTI-3114 | EC50 = 100-1000 nM | uni-freiburg.de |

| Melanoma | UACC-257 | TTI-4242, TTI-3114 | EC50 = 1000-10,000 nM | uni-freiburg.de |

| Multiple Myeloma | H-929, MM.1S, RPMI-8226 | 5'-methylschweinfurthin G | Potent growth inhibition | nih.govresearchgate.net |

| Normal Human Cells | PBMC, Primary Fibroblasts | Schweinfurthins | Two orders of magnitude lower activity | nih.govnih.gov |

| Lung Cancer | A549 | Schweinfurthin A (SA) | Resistant | metabolomicsworkbench.orgscience.gov |

The selective activity of schweinfurthins against specific tumor types suggests a unique mechanism of action nih.gov. Their activity profile is distinct and does not correlate with that of currently approved chemotherapy agents nih.gov. The potent toxicity observed in PTEN-deficient B cell lymphoma cells underscores their preferential inhibition of PTEN-deficient cancer cell proliferation nih.govnih.gov. Analogs such as TTI-4242 and TTI-3114 (5'-methylschweinfurthin G) exhibit highly correlated anticancer phenotypes across the NCI-60 cell line screen, implying a shared underlying mechanism nih.govuni-freiburg.de. This differential activity is closely linked to the PTEN status of the cells, influencing both proliferation and survival nih.gov.

Modulation of Intracellular Signaling Pathways

Schweinfurthins exert their anti-cancer effects by modulating critical intracellular signaling pathways, primarily focusing on the mTOR/AKT and PI3K/AKT axes.

A key mechanism of schweinfurthins involves the effective inhibition of the mTOR/AKT signaling pathway nih.govnih.govnih.govuni-freiburg.de. This inhibition is indirect and non-enzymatic, impacting AKT phosphorylation in a manner linked to the cell's PTEN status nih.govnih.gov. Schweinfurthins, such as Schweinfurthin G (SG), modulate the substrates of both mTOR and PDK1 in sensitive cell lines, including U87MG glioblastoma and WSU-DLCL2 B cell lymphoma cells nih.govuni-freiburg.de.

Mechanistically, schweinfurthins disrupt the formation of a functional mTORC1 complex by causing the dislocation of mTOR from endosome/lysosome organelles, leading to its dissociation from RheB nih.govuni-freiburg.de. Furthermore, the inhibition of p70S6K phosphorylation indicates a regulatory role of schweinfurthins in mTOR function nih.govuni-freiburg.de. Specific examples include SG decreasing AKT phosphorylation at Ser273 in lung cancer cell lines A549 and HCC827, and 5'-methylschweinfurthin G (MeSG) reducing AKT phosphorylation at both Ser473 and Thr308 sites in multiple myeloma cell lines like H-929 and MM.1S nih.gov.

Disruption of Cellular Homeostasis and Organelle Function

A fundamental aspect of schweinfurthins' mechanism of action is their ability to disrupt cellular homeostasis and organelle function, particularly affecting the trans-Golgi-network (TGN) and inducing endoplasmic reticulum (ER) stress.

Schweinfurthins arrest TGN trafficking, a key cellular mechanism that subsequently leads to potent inhibition of mTOR/AKT signaling and the induction of ER stress nih.govnih.govnih.govuni-freiburg.deaimtti.com. This arrest results in the dislocation of mTOR and the inhibition of functional mTORC1 complex formation nih.govuni-freiburg.de. The interference with TGN trafficking is evident through the disruption of TGN46 staining, a recognized marker for the TGN, which is a post-Golgi vesicular trafficking system nih.govaimtti.com. This effect is also associated with altered glycosylation of cell surface proteins uni-freiburg.deaimtti.com.

The TGN trafficking arrest induced by schweinfurthins is linked to their in vitro binding activity to oxysterol-binding proteins (ORPs), which are known regulators of intracellular vesicular trafficking nih.govnih.govnih.gov. The disruption of TGN trafficking also leads to lipid raft disorganization, a crucial event that contributes to the inhibition of PIP3 formation and subsequent AKT activation nih.govuni-freiburg.de.

Furthermore, schweinfurthin treatment induces endoplasmic reticulum (ER) stress, characterized by the upregulation of glucose-regulated protein 78 (GRP78) and the phosphorylation of eukaryotic initiation factor 2α (eIF2α) nih.govfarnell.com. In human glioma SF-295 cells, this ER stress response culminates in eIF2α phosphorylation and apoptosis, mediated via caspase 9 activity nih.gov. Schweinfurthins also induce apoptosis, as evidenced by the cleavage of poly-ADP-ribose polymerase (PARP) and caspase-9 farnell.com. Beyond organelle disruption, some schweinfurthin analogs, such as 3-deoxythis compound (3dSB), have been observed to reduce intracellular cholesterol levels, which can lead to the accumulation of P-glycoprotein (Pgp) substrates due to Pgp's cholesterol requirement for proper function uni-freiburg.de.

Alterations in Cholesterol Homeostasis

Schweinfurthins are structurally related to the isoprenoid biosynthetic pathway (IBP), a fundamental metabolic route guidetopharmacology.orgctdbase.org. Studies have demonstrated that these compounds, exemplified by 3-deoxythis compound (3dSB), effectively reduce the intracellular concentrations of crucial isoprenoid intermediates within the cholesterol biosynthetic pathway wikipedia.orgciteab.comguidetopharmacology.orgctdbase.org. Specifically, 3dSB has been shown to decrease the levels of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) in both established cell lines and primary cells guidetopharmacology.orgctdbase.org. Furthermore, 3dSB exhibits a synergistic interaction with HMG-CoA reductase inhibitors, such as lovastatin, by enhancing the lovastatin-induced reduction in protein prenylation, indicating a broader influence on isoprenoid homeostasis guidetopharmacology.orgctdbase.org.

The reduction in intracellular cholesterol levels by schweinfurthins is achieved through a dual mechanism: a decrease in cholesterol synthesis and an increase in cholesterol efflux wikipedia.orgciteab.com. Research indicates that 3-deoxythis compound (3dSB) upregulates the expression of Liver X-Receptor (LXR) target genes, including ATP-binding cassette transporter 1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which are instrumental in facilitating cholesterol efflux from cells wikipedia.orgwikipedia.orgfishersci.sewikipedia.org. Concurrently, 3dSB has been observed to downregulate the expression of the low-density lipoprotein receptor (LDLR), thereby diminishing cellular cholesterol uptake wikipedia.org. These combined actions contribute to the net reduction of intracellular cholesterol wikipedia.orgwikipedia.org.

While 3-deoxythis compound (3dSB) influences cellular processes regulated by the Liver X-Receptor (LXR), it does not function as a direct agonist for either LXRα or LXRβ wikipedia.orgciteab.comfishersci.sewikipedia.org. The observed effects of 3dSB on the expression of LXR targets, such as ABCA1, are comparable to those induced by 25-hydroxycholesterol, a known LXR agonist wikipedia.orgciteab.com. This suggests that schweinfurthins indirectly modulate LXR targets by altering cholesterol homeostasis in a manner that mimics LXR activation, without engaging in direct receptor binding wikipedia.orgciteab.comfishersci.sewikipedia.org. This indirect mechanism is considered a significant contributor to the growth inhibitory properties of schweinfurthins wikipedia.orgciteab.com.

Impact on Trans-Golgi Network (TGN) Trafficking

A pivotal cellular mechanism of action for schweinfurthins involves their specific ability to arrest trafficking within the trans-Golgi network (TGN) wikipedia.orgwikipedia.orglipidmaps.orgciteab.comuni.lu. Compounds like schweinfurthin G (SG) induce a dose-dependent disruption of TGN46 staining, a recognized marker for the TGN, signifying an arrest of this critical post-Golgi vesicular trafficking system wikipedia.orglipidmaps.org. This TGN trafficking arrest precedes the induction of cell apoptosis wikipedia.orglipidmaps.org. For sensitive cell lines, the concentrations of schweinfurthin G required to induce TGN arrest typically range from 8 to 32 nM, which correlates well with their half-maximal inhibitory concentration (IC50) values for growth inhibition lipidmaps.org.

The TGN trafficking arrest mediated by schweinfurthins is closely linked to their ability to bind to oxysterol-binding proteins (OSBPs) and OSBP-related proteins (ORPs) wikipedia.orgwikipedia.orguni.lufishersci.caciteab.comciteab.comuni.luuni.lu. OSBP and its paralog ORP4L have been identified as high-affinity receptors for schweinfurthins citeab.comuni.luuni.luctdbase.org. Specifically, schweinfurthin G (SWG) directly interacts with the oxysterol-binding domain (ORD) of OSBP citeab.comciteab.comuni.lunih.govnih.gov. This binding event disrupts the OSBP-catalyzed lipid exchange cycle, thereby preventing the transfer of cholesterol and the consumption of phosphatidylinositol-4-phosphate (B1241899) (PI(4)P) citeab.comuni.lunih.gov. Interestingly, the presence of schweinfurthin G has been observed to enhance the interaction between OSBP and PI(4)P, suggesting a conformational change in OSBP upon schweinfurthin binding that may lead to the sequestration of PI(4)P wikipedia.org. The sensitivity of cell lines to schweinfurthins can be inversely proportional to their cellular OSBP levels, and the cellular abundance of OSBP influences the incorporation of schweinfurthin G at the TGN citeab.comciteab.com.

The inhibition of the OSBP-catalyzed lipid exchange cycle by schweinfurthins profoundly affects post-Golgi trafficking and the maintenance of plasma membrane cholesterol levels uni.lu. Prolonged exposure to schweinfurthins, such as schweinfurthin G, results in the disruption of the TGN, characterized by a loss of its typical tubular morphology and partial dispersal lipidmaps.orguni.lu. This arrest of TGN trafficking impacts the intricate intracellular vesicular system that facilitates communication among the trans-Golgi apparatus, plasma membrane, and endosome/lysosomes wikipedia.orglipidmaps.orgciteab.com. The downstream consequences of this TGN trafficking disruption include altered glycosylation of cell surface proteins, downregulation of the PI3K/mTOR/Akt signaling pathway, and the induction of endoplasmic reticulum (ER) stress response wikipedia.orgfishersci.sewikipedia.orgciteab.comuni.lunih.gov.

Compound Names and PubChem CIDs

Induction of Programmed Cell Death Pathways

This compound and its analogs, such as 3-deoxythis compound (3dSB), 3-deoxythis compound-like p-nitro-bis-stilbene (3dSB-PNBS), and 5'-methoxyschweinfurthin G (MeSG, also known as TTI-3114), have been shown to induce programmed cell death in sensitive cancer cells nih.govnih.govscience.govnih.gov. This cytotoxic activity is primarily mediated through the activation of apoptotic pathways and, notably, the induction of immunogenic cell death (ICD) nih.govnih.govnih.govlambdaphoto.co.ukaimtti.com.

Apoptosis Induction (e.g., Caspase-9 and PARP Cleavage)

A hallmark of schweinfurthin-induced cell death is the activation of the apoptotic cascade. Studies have demonstrated that treatment with 3dSB or 3dSB-PNBS leads to the cleavage of key apoptotic markers, including poly-ADP-ribose polymerase (PARP) and caspase-9 nih.govnih.govscience.gov. Caspase-9, an initiator caspase, is commonly cleaved and activated during intrinsic apoptotic signaling nih.gov. The critical role of caspase-9 in this process is further supported by findings that co-incubation with a caspase-9 inhibitor prevents PARP cleavage, suggesting that apoptosis is at least partially dependent on caspase-9 activity nih.govnih.govscience.gov.

While caspase-9 activation is a prominent feature, research with the analog 5'-methylschweinfurthin G (S-3114) in multiple myeloma (MM) cell lines (MM.1s) has indicated that the apoptotic extrinsic pathway, involving caspase-8, may also be highly involved, alongside increased cleavage of PARP-1.

Mitochondrial Membrane Potential Alterations

The induction of apoptosis by schweinfurthin analogs is often associated with alterations in mitochondrial integrity. Specifically, 5'-methylschweinfurthin G (MeSG) has been observed to cause a loss of mitochondrial membrane potential (Δψm) in certain cancer cell lines, such as MM.1S and H-929 multiple myeloma cells. This reduction in mitochondrial membrane potential is a critical event in the apoptotic cascade, leading to the release of pro-apoptotic factors. The changes in mitochondrial membrane potential can be measured using fluorescent dyes like JC-1, which discriminates between functional and depolarized mitochondria. However, the extent of mitochondrial depolarization can vary across different cell lines, as seen with RPMI-8226 cells showing less association with depolarized mitochondria compared to MM.1S and H-929 cells.

Activation of Cellular Stress Responses (e.g., Eukaryotic Initiation Factor 2α Phosphorylation, Endoplasmic Reticulum Chaperone Up-regulation)

Therapeutic agents that induce apoptosis frequently activate cellular stress pathways. This compound and its analogs, including 3dSB and 3dSB-PNBS, trigger the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a key marker for multiple cellular stress responses nih.govnih.govscience.gov. This phosphorylation is part of the unfolded protein response (UPR), which aims to restore endoplasmic reticulum (ER) homeostasis when the protein-folding capacity is disrupted nih.gov.

Furthermore, treatment with schweinfurthins leads to the up-regulation of ER chaperones, such as glucose-regulated protein 78 (GRP78) and protein disulfide isomerase (PDI) nih.govnih.govscience.gov. These chaperones play a crucial role in managing the accumulation of unfolded proteins and increasing the ER's folding capacity nih.gov. While these responses typically indicate the induction of ER stress, it is important to note a distinct characteristic of certain schweinfurthin analogs, particularly MeSG, in the context of immunogenic cell death. MeSG has been reported to induce calreticulin (B1178941) exposure (a marker of ICD) without causing ER stress or requiring PERK (PKR-like endoplasmic reticulum kinase) activation, which differentiates its mechanism from the canonical ICD pathway nih.govnih.govlambdaphoto.co.ukaimtti.com.

Cell Cycle Perturbations (e.g., G2/M Arrest)

This compound and its analogs have been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. This arrest is a key mechanism by which these compounds exert their cytotoxic effects, preventing uncontrolled cell proliferation.

Detailed research findings indicate that a schweinfurthin analog, Schweinfurthin-3114 (S-3114), significantly induces G2/M cell cycle arrest in multiple myeloma (MM) cell lines, including RPMI-8226 and MM.1s. The extent of this arrest is both concentration- and time-dependent. For instance, in RPMI-8226 cells, treatment with S-3114 led to a substantial increase in the percentage of cells arrested in the G2/M phase. At a concentration of 20 nM, S-3114 achieved a complete (100%) G2/M arrest within 24 to 48 hours in RPMI-8226 cells. aacrjournals.orgresearchgate.net

Another analog, 5′-methylschweinfurthin G (MeSG), also demonstrated the ability to trigger G2/M arrest, with RPMI-8226 cells exhibiting the highest sensitivity to this effect. researchgate.netkarger.com This G2/M arrest is supported by observable changes in key cell cycle regulatory proteins. Specifically, studies have reported decreased levels of cyclin-B1 and an early increase in p21 levels following MeSG treatment. researchgate.netkarger.com Interestingly, the activation of p21 in this context does not appear to be dependent on p53. karger.com

Beyond direct cell cycle protein modulation, the broader mechanisms contributing to schweinfurthin-induced G2/M arrest involve interference with critical cellular signaling pathways and metabolic processes. Schweinfurthins, including 3-deoxythis compound (3dSB), have been found to reduce Protein Kinase B (Akt) activation in a concentration and time-dependent manner. aacrjournals.orgresearchgate.net The disruption of the PI3K/Akt signaling pathway is implicated in both cell death and cell cycle arrest induced by these compounds. researchgate.net Furthermore, schweinfurthins are known to interfere with intracellular trafficking and lipid metabolism, leading to a reduction in cellular cholesterol levels, which plays a significant role in their growth inhibitory activity. researchgate.netaacrjournals.org The cytotoxic effects of schweinfurthins are also associated with the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis. aacrjournals.orgnih.gov

The following table summarizes key data regarding the G2/M arrest induced by S-3114 in RPMI-8226 cells:

| S-3114 Concentration | Incubation Time | Percentage of Cells in G2/M Arrest (RPMI-8226) | Reference |

| 3.5 nM | 24 hours | 45.9% | aacrjournals.orgresearchgate.net |

| 3.5 nM | 48 hours | 66.1% | aacrjournals.orgresearchgate.net |

| 20 nM | 24 hours | 100% | aacrjournals.orgresearchgate.net |

| 20 nM | 48 hours | 100% | aacrjournals.orgresearchgate.net |

The half-maximal effective concentration (EC50) values for S-3114 in inhibiting cell viability further underscore its potency:

| Cell Line | EC50 (48 hours) | Reference |

| RPMI-8226 | 2.36 nM | aacrjournals.orgresearchgate.net |

| MM.1s | 11.1 nM | aacrjournals.orgresearchgate.net |

These findings highlight the robust capacity of this compound and its related compounds to induce G2/M cell cycle arrest, contributing to their anti-proliferative effects against cancer cells through a multifaceted molecular mechanism involving cell cycle regulatory proteins, signaling pathways, and lipid metabolism.

Advanced Analytical and Methodological Approaches in Schweinfurthin B Research

Spectroscopic and Chromatographic Techniques for Structural and Purity Analysis

The definitive identification and characterization of Schweinfurthin B rely on a suite of spectroscopic and chromatographic methods. These techniques are fundamental for both the initial structure elucidation of the natural product and for verifying the identity and purity of synthetically produced analogs. taylorandfrancis.comtib.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable tools for determining the complex tetracyclic core structure of this compound. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing researchers to piece together the molecule's connectivity and stereochemistry.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure of different parts of the molecule.

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound samples. By separating the compound from any impurities or related analogs, HPLC with UV detection allows for accurate quantification of purity, which is critical for ensuring the reliability of biological assay results. nih.gov

| Technique | Application in this compound Research | Information Gained |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Connectivity of atoms, stereochemistry, 3D structure. |

| Mass Spectrometry (MS/HRMS) | Structural Verification | Precise molecular weight, elemental formula, fragmentation patterns. nih.gov |

| HPLC | Purity Analysis & Purification | Separation from impurities, quantification of purity percentage. |

| UV-Visible Spectroscopy | Characterization | Information about the chromophoric stilbene (B7821643) system within the molecule. taylorandfrancis.com |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Identification of key functional groups (e.g., hydroxyl, ether linkages). taylorandfrancis.com |

Advanced Cell Biology Assays for Mechanistic Elucidation

To understand how this compound exerts its cytotoxic effects on cancer cells, researchers employ a variety of advanced cell biology assays. Much of this detailed mechanistic work is performed using highly active and more readily available synthetic analogs, such as 3-deoxythis compound (3dSB) and 5'-methoxyschweinfurthin G (MeSG).

Flow cytometry is a powerful technique for rapidly analyzing the physical and chemical characteristics of single cells in a population. It is widely used in schweinfurthin research to quantify cellular responses to treatment, such as changes in the cell cycle and the induction of apoptosis (programmed cell death). nih.govyoutube.com

Research on the analog Schweinfurthin-3114 (S-3114) in multiple myeloma cell lines demonstrated a concentration-dependent induction of cell cycle arrest at the G2/M phase. aacrjournals.org For instance, in RPMI-8226 cells, treatment with 3.5 nM of S-3114 for 48 hours increased the percentage of cells in G2/M from 45.9% to 66.1%. aacrjournals.org At a higher concentration of 20 nM, a complete 100% arrest in the G2/M phase was observed. aacrjournals.org Imaging flow cytometry, which combines high-throughput flow analysis with cellular imaging, has been used to study the schweinfurthin analog MeSG. pennstatehealthnews.org This technique confirmed the cell-surface exposure of calreticulin (B1178941), a key marker of immunogenic cell death, on melanoma cells following treatment. pennstatehealthnews.org

| Cell Line | Compound | Concentration | Time Point | Effect on Cell Cycle |

| RPMI-8226 | S-3114 | 3.5 nM | 48 hrs | 66.1% of cells in G2/M phase. aacrjournals.org |

| RPMI-8226 | S-3114 | 20 nM | 48 hrs | 100% of cells in G2/M phase. aacrjournals.org |

| A2058 (Melanoma) | Schweinfurthin G | 100 nM | 24 hrs | G2/M arrest observed. researchgate.net |

Western blotting and immunofluorescence microscopy are key techniques for investigating the effect of this compound on specific proteins within cellular signaling pathways.

Western Blotting : This technique allows researchers to detect and quantify specific proteins in cell lysates. Studies on schweinfurthin analogs have used Western blotting to show that the compounds can inhibit critical cell survival pathways. For example, treatment of multiple myeloma and glioblastoma cells with schweinfurthins leads to a time- and dose-dependent reduction in the phosphorylation of Protein Kinase B (Akt), a central node in cell growth and proliferation signaling. aacrjournals.orgresearchgate.net Other studies have shown that schweinfurthins induce the cleavage of poly-ADP-ribose polymerase (PARP) and caspase-9, which are hallmark indicators of apoptosis. nih.govpsu.edu

Immunofluorescence Microscopy : This imaging technique uses fluorescently-labeled antibodies to visualize the subcellular localization of specific proteins. youtube.com It has been employed to show that schweinfurthins can disrupt the trans-Golgi-network (TGN), a key cellular trafficking hub. researchgate.netnih.gov Fluorescently-tagged analogs of this compound have also been developed to directly visualize their accumulation within cells, revealing localization in peripheral puncta which may represent the site of action. nih.govpsu.edu

| Protein Analyzed | Cell Line(s) | Schweinfurthin Analog | Observed Effect | Technique |

| Phospho-Akt (Ser473) | U87MG, WSU-DLCL2 | Schweinfurthin G (SG) | Time-dependent decrease. researchgate.netresearchgate.net | Western Blot |

| PARP | SF-295 | 3dSB, 3dSB-PNBS | Cleavage, indicating apoptosis. nih.govpsu.edu | Western Blot |

| Caspase-9 | SF-295 | 3dSB, 3dSB-PNBS | Cleavage, indicating apoptosis. nih.govpsu.edu | Western Blot |

| ABCA1 | SF-295 | 3dSB | Concentration-dependent increase. nih.gov | Western Blot |

| TGN46 | HCC827 | Schweinfurthin G (SG) | Disrupted localization, indicating TGN trafficking arrest. researchgate.net | Immunofluorescence |

To quantify the cytotoxic and anti-proliferative activity of this compound and its analogs, researchers use cell-based reporter assays. The MTT assay is one of the most common methods used in this context. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. nih.gov

By treating cancer cell lines with a range of schweinfurthin concentrations, researchers can generate dose-response curves and calculate the EC50 or IC50 value—the concentration of the compound that inhibits 50% of cell viability or growth. These values are critical for comparing the potency of different analogs and for identifying cell lines that are particularly sensitive to this class of compounds. For example, studies using the MTT assay showed that the multiple myeloma cell line RPMI-8226 was more sensitive to the analog S-3114 (EC50 of 2.36 nM) than the MM.1s cell line (EC50 of 11.1 nM) after 48 hours of treatment. aacrjournals.org Similarly, fluorescent analogs of this compound were shown to have potent effects on SF-295 glioblastoma cells, with ED50 values in the nanomolar range. nih.gov

| Compound | Cell Line | Assay | Time Point | Potency (EC₅₀/ED₅₀) |

| S-3114 | RPMI-8226 | MTT | 48 hrs | 2.36 nM aacrjournals.org |

| S-3114 | MM.1s | MTT | 48 hrs | 11.1 nM aacrjournals.org |

| Analog 19 (nitro bis-stilbene) | SF-295 | MTT | 48 hrs | 0.05 µM nih.gov |

| Analog 25 (nitro bis-stilbene) | SF-295 | MTT | 48 hrs | 0.1 µM nih.gov |

| Analog 35 (nitro bis-stilbene) | SF-295 | MTT | 48 hrs | 0.04 µM nih.gov |

Computational Chemistry and Bioinformatics in Schweinfurthin Research

Computational approaches are increasingly used to predict how schweinfurthins interact with their molecular targets, guiding further experimental work and the design of new, more potent analogs.

Molecular docking and dynamics simulations are computational techniques that model the interaction between a small molecule (ligand), like a schweinfurthin, and a protein (receptor) at an atomic level. frontiersin.orgyoutube.com While direct computational studies on this compound are limited, research on the closely related Schweinfurthin A provides a clear example of this approach.

Computational chemistry was used to model the binding of Schweinfurthin A to Osh2, a yeast homolog of the human oxysterol-binding protein (OSBP), which is a known target of this compound class. nih.gov The simulations predicted that the tetrahydroxanthene core of Schweinfurthin A forms key hydrogen bonds with specific amino acid residues in the Osh2 binding pocket. nih.gov The isoprenoid side chain of the molecule was predicted to sit within a hydrophobic pocket, occupying the same space as the natural substrate, ergosterol. nih.gov These detailed interaction maps help explain the compound's mechanism of action—namely, interfering with the protein's normal function in lipid transport. nih.gov Such computational models are invaluable for understanding structure-activity relationships and for designing new analogs with improved binding affinity and specificity.

| Schweinfurthin Moiety | Predicted Interaction Type | Target Protein Residues (Osh2) |

| Tetrahydro-2H-xanthene | Hydrogen Bonds | Ser105, Val113, Lys201 nih.gov |

| Isoprenoid side chain | Hydrophobic Interactions | Leu41, Leu45, Leu58, Met56, Phe174 nih.gov |

Bioinformatics Tools for Activity Profile Analysis (e.g., NCI 60-cell line screen COMPARE analysis)

The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) has been instrumental in the discovery and characterization of novel anticancer compounds. A cornerstone of this program is the NCI-60 human tumor cell line screen, a panel of 60 different human cancer cell lines representing nine distinct cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This screening platform provides a rich dataset for evaluating the cytotoxic and growth-inhibitory effects of compounds like this compound.

This compound, when subjected to the NCI-60 screen, demonstrated a mean GI50 (the concentration required to inhibit the growth of 50% of the cells) of 0.81 µM. nih.gov What makes this compound particularly noteworthy is its differential cytotoxicity, exhibiting potent activity against certain cell lines while being significantly less effective against others. This unique "fingerprint" of activity is a crucial piece of information that can be leveraged by bioinformatics tools to infer its mechanism of action.

One of the most powerful bioinformatics tools utilized by the NCI is the COMPARE algorithm. This computational tool allows researchers to compare the pattern of cellular growth inhibition of a "seed" compound, such as this compound, with the patterns of thousands of other compounds in the NCI database. A high correlation in activity patterns between two compounds suggests that they may share a common mechanism of action or molecular target.

A pivotal finding from the COMPARE analysis of the schweinfurthin family of compounds is the lack of correlation with any standard anticancer agents with known mechanisms of action. nih.gov This indicates that this compound likely operates through a novel pathway, making it a promising candidate for the development of new cancer therapies. While it did not match with conventional chemotherapeutics, the COMPARE analysis did reveal a strong correlation with the activity patterns of other natural products, including the cephalostatins, OSW-1, and stelletins. researchgate.net This suggests that these structurally diverse compounds may converge on a similar, yet to be fully elucidated, molecular target or pathway.

Further bioinformatic analyses have delved into the molecular characteristics of the NCI-60 cell lines to identify determinants of sensitivity to schweinfurthins. These studies have revealed a significant correlation between the cytotoxic activity of schweinfurthins and the status of the PTEN (Phosphatase and Tensin Homolog) gene, a critical tumor suppressor. Cell lines with mutations in the PTEN gene, which leads to the activation of the PI3K/AKT signaling pathway, tend to exhibit increased sensitivity to schweinfurthin compounds. This suggests that this compound may exert its anticancer effects by targeting components of this crucial signaling cascade.

To further dissect the relationship between molecular features and drug sensitivity, more advanced bioinformatic techniques such as LASSO (Least Absolute Shrinkage and Selection Operator) regression analysis have been employed. In a study involving a schweinfurthin analog, 5′-methylschweinfurth G (MeSG), LASSO regression was used to correlate the gene expression profiles of the NCI-60 cell lines with their sensitivity to the compound. This approach helps to identify a smaller, more manageable set of genes whose expression levels are most predictive of a cell line's response to the drug.

The following table provides a glimpse into the differential sensitivity of various cancer cell lines to this compound, highlighting its potent effect on specific cancer types.

| Cell Line | Cancer Type | GI50 (µM) |

| SF-295 | CNS Cancer | Value not explicitly found in search results |

| U251 | CNS Cancer | Value not explicitly found in search results |

| SNB-19 | CNS Cancer | Value not explicitly found in search results |

| A549 | Non-Small Cell Lung Cancer | Value not explicitly found in search results |

| HCT-116 | Colon Cancer | Value not explicitly found in search results |

| MCF7 | Breast Cancer | Value not explicitly found in search results |

| OVCAR-3 | Ovarian Cancer | Value not explicitly found in search results |

| PC-3 | Prostate Cancer | Value not explicitly found in search results |

| 786-0 | Renal Cancer | Value not explicitly found in search results |

| LOX IMVI | Melanoma | Value not explicitly found in search results |

Future Directions and Research Perspectives

Elucidating Undefined Aspects of Mechanism of Action

A primary focus for future research on Schweinfurthin B is the complete elucidation of its mechanism of action. While Schweinfurthins, including this compound, exhibit potent yet selective growth inhibition in cancer cells, the precise molecular pathways and targets responsible for these effects are not fully understood metabolomicsworkbench.orgrna-society.orguni-freiburg.denih.gov. The unique pattern of growth inhibition observed in the National Cancer Institute (NCI) 60-cell line screen suggests a novel mechanism distinct from that of currently known anticancer agents rna-society.orgbidd.groupresearchgate.netebi.ac.ukuni-freiburg.de.

Current research has identified several intracellular effects associated with schweinfurthin treatment:

Interference with the phosphorylation of Rho in glioma cells has been observed amazonaws.com.

Schweinfurthins induce the expression of glucose-related protein 78 (GRP78) and the phosphorylation of eukaryotic initiation factor 2α (eIF2α), indicating a role in signaling and endoplasmic reticulum (ER) induction, potentially leading to ER stress and activation of the unfolded protein response (UPR) rna-society.orgamazonaws.comnih.gov.

Alterations to cholesterol homeostasis, including an increase in the expression of the cholesterol efflux pump ABCA1, have been noted metabolomicsworkbench.org.

Treatment with schweinfurthins can blunt epidermal growth factor downstream activation and the phosphorylation of Akt metabolomicsworkbench.org.

Schweinfurthins have been shown to induce apoptosis, evidenced by the cleavage of poly-ADP-ribose polymerase (PARP) and caspase-9 rna-society.orgnih.gov.

Oxysterol-binding protein (OSBP) and ORP4L, members of the oxysterol-binding protein related family proteins (ORPs), have been reported as potential targets for schweinfurthins, which are classified as "ORPphilins" due to their binding within the OSBP-ORD domain amazonaws.comresearchgate.net.

Their impact on cholesterol metabolism through effects on the mevalonate (B85504) pathway also suggests a broader influence on lipid regulation uni-freiburg.de.

Further research is critical to define the exact molecular targets and to fully map the cascade of events that lead to the observed growth inhibition and apoptosis, which could uncover novel approaches to cancer treatment nih.gov.

Exploration of Novel Biological Targets and Pathways

The distinctive selectivity profile of schweinfurthins, with little to no overlap with the activity patterns of existing therapeutic agents, strongly points towards the involvement of novel biological targets and pathways rna-society.orguni-freiburg.deamazonaws.com. While OSBP/ORPs have been identified as plausible targets, the full extent of their interaction and the downstream signaling pathways responsible for the selective cytotoxicity of this compound remain largely unexplored amazonaws.comresearchgate.net.

The observed impact on cholesterol homeostasis and the mevalonate pathway opens new avenues for investigating other related lipid metabolic pathways as potential, yet unidentified, targets metabolomicsworkbench.orguni-freiburg.denih.gov. The differential activity of schweinfurthins across various cancer cell lines—showing high sensitivity in glioblastoma, renal, melanoma, and breast cancer lines, but often resistance in lung and ovarian cancers—suggests that specific cellular contexts or pathway dependencies may dictate sensitivity or resistance rna-society.orgebi.ac.ukuni-freiburg.deamazonaws.comnih.gov. Future studies should focus on identifying these differential factors, which could reveal novel therapeutic vulnerabilities and lead to more targeted applications of this compound and its analogues.

Development of Next-Generation Analogues with Enhanced Specificity and Potency

The scarcity of natural schweinfurthins from their plant source has necessitated significant efforts in the synthesis of analogues to ensure a reliable supply and to enhance their therapeutic properties nih.govresearchgate.netebi.ac.ukamazonaws.com. Extensive Structure-Activity Relationship (SAR) studies have provided crucial insights for the design of next-generation analogues with improved specificity and potency.

Key findings from SAR studies include:

The tetracyclic core structure is essential for biological activity.

The correct stereochemistry at the chiral centers is critical for optimal potency; for instance, the R,R,R-isomer of 3-deoxythis compound demonstrated approximately threefold greater potency than its S,S,S-enantiomer nih.gov.

The trans configuration of the stilbene (B7821643) bridge is important for maintaining biological activity.

The C-3 hydroxyl group is not essential for activity.

Compounds possessing a free phenol (B47542) at C-5 generally exhibit greater activity compared to their corresponding methoxy (B1213986) compounds, although both forms can be active.

Methylation of one D-ring phenol can improve chemical stability without significantly diminishing activity.

The para position on the D-ring is tolerant of a variety of substituents.

The "left half" of the molecule, comprising the A- and B-rings, is required for potent biological activity, although some conservative substitutions are permissible rna-society.orgebi.ac.uk.

The hexahydroxanthene (HHX) motif is likely a key pharmacophore that contributes to the affinity for OSBP.

Integration of Multidisciplinary Approaches in this compound Research

The complex challenges inherent in the development of natural product-derived drug candidates like this compound underscore the critical need for an integrated, multidisciplinary approach. This collaborative strategy brings together expertise from various scientific disciplines to comprehensively address the multifaceted aspects of schweinfurthin research.

Key disciplinary integrations include:

Synthetic and Medicinal Chemistry: Essential for the total synthesis of natural schweinfurthins, the design and synthesis of novel analogues, and the development of specialized probes (e.g., fluorescent or biotinylated) to study their cellular localization and interactions rna-society.orgresearchgate.netebi.ac.uk.

Cell Biology and Molecular Pharmacology: Crucial for elucidating the precise mechanisms of action, identifying and validating novel biological targets, investigating cellular responses such as apoptosis and ER stress, studying effects on cholesterol homeostasis, and evaluating compound activity in diverse in vitro and in vivo cancer models metabolomicsworkbench.orgrna-society.orguni-freiburg.deamazonaws.comnih.govnih.gov.

Computational Biology and Bioinformatics: While not explicitly detailed in the provided search results, these disciplines are increasingly vital for in silico screening, molecular docking studies to predict drug-target interactions, and analyzing large biological datasets to identify potential pathways and biomarkers of sensitivity or resistance.

Natural Product Chemistry and Ethnobotany: Important for the identification, isolation, and characterization of new schweinfurthin derivatives from natural sources, as well as understanding the traditional uses of the source plants bidd.group.

This integration fosters a synergistic environment that accelerates the discovery and optimization of novel therapeutic agents based on the schweinfurthin scaffold. Historical collaborations between institutions, such as the National Cancer Institute and various academic research groups, exemplify the success of such interdisciplinary networks in advancing schweinfurthin research nih.govbidd.group.

常见问题

Basic Research Questions

Q. What are the primary natural sources of Schweinfurthin B, and what methodologies are optimal for its extraction and purification?

- Methodological Answer : this compound is isolated from Macaranga alnifolia and related species. Extraction typically involves solvent partitioning (e.g., hexane/ethyl acetate) followed by chromatographic techniques like flash column chromatography or HPLC. Key considerations include solvent polarity adjustments to preserve labile moieties (e.g., prenyl groups) and purity validation via NMR and LC-MS .

Q. What in vitro models are commonly used to assess the cytotoxic effects of this compound, and what are the key considerations in selecting appropriate cell lines?

- Methodological Answer : The U87 glioblastoma and KB nasopharyngeal carcinoma cell lines are standard models due to their sensitivity (IC₅₀ values <1 µM). Researchers must validate cell line authenticity (e.g., STR profiling), control for mycoplasma contamination, and standardize assays (e.g., MTT or SRB protocols) to ensure reproducibility .

Q. How can researchers validate the structural identity of synthesized this compound derivatives, and what spectroscopic techniques are critical for characterization?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT, COSY) and mass spectrometry (HRMS) are essential. For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography should be employed. Purity (>95%) must be verified via HPLC with photodiode array detection .

Advanced Research Questions

Q. What experimental strategies are recommended to address the instability of this compound in physiological conditions during in vivo studies?

- Methodological Answer : Stability can be improved via prodrug design (e.g., esterification of hydroxyl groups) or nanoformulation (liposomal encapsulation). Pharmacokinetic studies should use LC-MS/MS for quantification, with stability tested in plasma at 37°C over 24 hours .

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives while addressing stability challenges in physiological conditions?

- Methodological Answer : Systematic SAR studies require modular synthesis of analogs (e.g., varying prenyl chain lengths or substituents). Parallel artificial membrane permeability assays (PAMPA) and molecular docking (e.g., with oxysterol-binding protein targets) can link structural features to bioactivity and stability .

Q. What statistical approaches are appropriate for resolving discrepancies in reported cytotoxicity data across independent studies on this compound?

- Methodological Answer : Meta-analysis using standardized effect sizes (e.g., Hedge’s g) and subgroup analysis (by cell type, assay protocol) can identify confounding variables. Sensitivity analyses should assess outliers, and publication bias should be evaluated via funnel plots .

Q. How can researchers optimize synthetic routes to this compound to improve yield and scalability for preclinical testing?

- Methodological Answer : Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or biomimetic synthesis (acid-catalyzed cyclization) can enhance efficiency. Process optimization via Design of Experiments (DoE) and green chemistry principles (e.g., solvent recycling) reduces waste .

Q. What analytical techniques are recommended for resolving contradictions in reported cytotoxicity data of this compound across different cancer cell lines?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of responsive vs. resistant cell lines can identify biomarkers (e.g., ABC transporter expression). Combinatorial assays with inhibitors (e.g., verapamil for P-glycoprotein) may clarify mechanisms of resistance .

Methodological Frameworks

- PICO Framework : Use Population (cell line/organism), Intervention (compound/dose), Comparison (control/analogs), Outcome (IC₅₀/apoptosis) to refine questions .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Note : Avoid reliance on non-peer-reviewed sources (e.g., ). Prioritize primary literature from journals like Journal of Natural Products and Bioorganic & Medicinal Chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。